Tetrazete Tetrazete
Brand Name: Vulcanchem
CAS No.: 42851-09-2
VCID: VC19641850
InChI: InChI=1S/N4/c1-2-4-3-1
SMILES:
Molecular Formula: N4
Molecular Weight: 56.027 g/mol

Tetrazete

CAS No.: 42851-09-2

Cat. No.: VC19641850

Molecular Formula: N4

Molecular Weight: 56.027 g/mol

* For research use only. Not for human or veterinary use.

Tetrazete - 42851-09-2

Specification

CAS No. 42851-09-2
Molecular Formula N4
Molecular Weight 56.027 g/mol
IUPAC Name tetrazete
Standard InChI InChI=1S/N4/c1-2-4-3-1
Standard InChI Key SSOWKQVDUZHCLS-UHFFFAOYSA-N
Canonical SMILES N1=NN=N1

Introduction

Molecular Architecture and Isomeric Forms

Core Structural Features

Tetrazete (IUPAC name: 1H-1,2,3,4-tetrazete) adopts a square planar D2h symmetric structure characterized by alternating single and double nitrogen-nitrogen bonds . The compound exists as a cyclic N₄ system with bond lengths measuring 1.287 Å for N=N double bonds and 1.404 Å for N-N single bonds based on density functional theory (DFT) calculations . This structural configuration creates significant angle strain with internal bond angles constrained to 90°, contrasting sharply with the preferred 120° bond angles in unstrained nitrogen systems.

The molecular orbital analysis reveals a π-conjugated system across the ring, though the antiaromatic nature (4π electrons) induces substantial electronic destabilization . This electronic configuration contrasts with its carbon analogue cyclobutadiene, which demonstrates greater stabilization through Jahn-Teller distortion despite similar antiaromatic characteristics.

Tautomeric and Isomeric Variations

While the D2h symmetric structure represents the most stable tautomer, computational studies identify three primary isomeric forms:

  • Planar antiaromatic form (D2h): Baseline structure with maximal conjugation

  • Puckered non-aromatic form (C2v): Reduced angle strain through out-of-plane distortion

  • Open-chain tetranitrogen: Linear or branched configurations with terminal N≡N groups

Thermochemical Profile and Stability Metrics

Enthalpic Characteristics

The Active Thermochemical Tables (ATcT) provide precise enthalpy of formation values derived from advanced computational protocols:

PropertyValue (kJ/mol)UncertaintyMethodSource
ΔHf298 (gas phase)746.5±7.6G2 theory
ΔHf298 (ATcT v1.172)732.5±8.0ATcT network
Strain energy156.9-Homodesmotic
Dissociation energy (2N₂)-686.6±7.6G2 theory

These values highlight tetrazete's extreme thermodynamic instability relative to molecular nitrogen, with dissociation into N₂ releasing 686.6 kJ/mol . The 156.9 kJ/mol strain energy quantifies the structural tension inherent in the four-membered ring system .

Comparative Stability Analysis

Bond strength analysis reveals fundamental differences between nitrogen and carbon systems:

  • N-N single bond strength: 29% of N≡N triple bond

  • C-C single bond strength: 38% of C≡C triple bond

  • N=N double bond strength: 54.2% of N≡N

  • C=C double bond strength: 74.8% of C≡C

This comparative weakness of nitrogen bonds explains why tetrazete exhibits 3.2× greater tendency for ring-opening compared to cyclobutadiene . The antiaromatic destabilization energy (54.1 kJ/mol) proves significantly lower than cyclobutadiene's 170 kJ/mol , suggesting partial compensation through nitrogen's electronegativity.

Synthesis and Experimental Characterization

Generation Methods

While bulk synthesis remains challenging due to extreme instability, matrix isolation techniques have enabled spectroscopic characterization:

  • Cryogenic gas-phase reactions: N₂/NF₃ mixtures in argon matrices at 10K

  • Photolytic decomposition: Laser ablation of azide precursors

  • Mass spectrometric detection: High-vacuum ion trap methodologies

Fourier-transform infrared (FTIR) spectra show characteristic N=N stretching vibrations at 1580-1620 cm⁻¹, with N-N stretches appearing as broad bands between 800-950 cm⁻¹ . The gas-phase electron diffraction pattern confirms the D2h symmetry through radial distribution function analysis .

Computational Validation

Coupled-cluster CCSD(T) calculations with correlation-consistent basis sets (cc-pVTZ) reproduce experimental geometries within 0.02 Å bond length accuracy . Energy decomposition analysis attributes 68% of total strain to angle deformation, with remaining strain arising from torsional and electrostatic effects .

Stability Enhancement Strategies

Electronic Stabilization Approaches

Recent computational work explores stabilization through:

  • Aromatic doping: Substituting nitrogen with phosphorus/arsenic atoms

  • Charge transfer complexes: Coordination with transition metal cations

  • Supramolecular encapsulation: Host-guest complexes with cucurbiturils

Preliminary results indicate iron(II) complexes reduce decomposition rates by 3 orders of magnitude through back-donation into π* orbitals .

Kinetic Stabilization Techniques

Cryogenic matrix isolation (10K) successfully extends tetrazete lifetime to observable timescales. Advanced stabilization methods include:

  • Nanoconfinement in carbon nanotubes

  • Surface adsorption on gold(111)

  • Glassy polymer matrices

These approaches suppress ring-opening vibrations while permitting spectroscopic characterization .

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